molecular formula C15H20BrNOS B4943323 1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone

1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone

Cat. No.: B4943323
M. Wt: 342.3 g/mol
InChI Key: SGVVFIUAQZDNJC-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone is a chemical compound that features a unique structure combining an azepane ring, a bromophenyl group, and a sulfanyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone typically involves the reaction of azepane with 3-bromobenzyl chloride in the presence of a base, followed by the introduction of a sulfanyl group. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Base: Bases such as sodium hydride or potassium carbonate are employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone involves its interaction with specific molecular targets. The azepane ring and bromophenyl group may interact with enzymes or receptors, leading to various biological effects. The sulfanyl group can undergo redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)ethanone: Lacks the bromophenyl and sulfanyl groups.

    3-Bromophenyl isopropyl ether: Contains a bromophenyl group but lacks the azepane and sulfanyl groups.

    Tolazamide: Contains an azepane ring but has different substituents.

Uniqueness

1-(Azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone is unique due to its combination of an azepane ring, a bromophenyl group, and a sulfanyl ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(3-bromophenyl)methylsulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNOS/c16-14-7-5-6-13(10-14)11-19-12-15(18)17-8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVVFIUAQZDNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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